Lipophilicity (LogP) as a Key Determinant of Membrane Permeability and Target Engagement: 5-Iodo vs. 5-Chloro Analogs
The 5-iodo derivative (36033-57-5) exhibits a calculated LogP of -0.4918 , in contrast to the 5-chloro analog (CAS 54671-66-8), which has a calculated XLogP3-AA of 0.2 [1]. This represents a quantified lipophilicity difference of -0.6918 log units.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.4918 |
| Comparator Or Baseline | 5-Chloro-1H-1,2,4-triazole-3-carboxamide (CAS 54671-66-8): XLogP3-AA = 0.2 |
| Quantified Difference | Δ = -0.6918 log units |
| Conditions | Computed molecular properties via standard cheminformatics algorithms (ChemScene computational chemistry data vs. PubChem XLogP3 3.0) |
Why This Matters
This lower LogP indicates the 5-iodo analog is more hydrophilic, which can significantly influence its solubility profile, passive membrane permeability, and ultimately its bioavailability and target engagement in biological assays compared to the more lipophilic chloro analog [1].
- [1] PubChem. 5-Chloro-1H-1,2,4-triazole-3-carboxamide (CID 45084268). Accessed 2026-04-17. View Source
